molecular formula C20H26N2O4 B2861565 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide CAS No. 953998-01-1

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B2861565
M. Wt: 358.438
InChI Key: MXKDVMHRVZJHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide, commonly known as FMPA, is a small molecule drug that has gained significant attention in scientific research due to its potential therapeutic applications. FMPA is a member of the piperidine class of compounds and has been shown to have promising effects in the treatment of various diseases.

Scientific Research Applications

Structural and Conformational Analysis

Research has been conducted on compounds with structural similarities to "N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide", focusing on their crystal structure and molecular interactions. One study highlighted the envelope and distorted boat conformations within similar compounds, emphasizing the significance of N—H⋯O and C—H⋯O interactions in crystal packing and the potential for weak C—H⋯π interactions (Sundaramoorthy et al., 2012).

Synthesis and Evaluation for Gastroprotection

Derivatives of the compound have been synthesized and evaluated for their potential in gastroprotection. A particular study focused on the synthesis of 2-furfurylthio and 2-furfurylsulfinyl acetamide derivatives, finding that specific derivatives exhibited histamine H2 receptor antagonistic activity, along with gastric anti-secretory and gastroprotective actions (Hirakawa et al., 1998).

Pharmacological Characterization for KOR Antagonism

Another research application involved the pharmacological characterization of a compound structurally related to "N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide", highlighting its high-affinity antagonism for κ-opioid receptors (KOR) and selectivity over μ-opioid receptors (MORs). This study suggests potential therapeutic applications in treating depression and addiction disorders (Grimwood et al., 2011).

Synthesis and Antisecretory Activity

Compounds with structural relations have been synthesized and tested for their antisecretory activity, highlighting their potential in the development of antiulcer agents. One such study identified a compound with potent activity, suggesting a pathway for isosteric replacement in drug design (Ueda et al., 1991).

Enzyme Inhibitory Activities

Derivatives have been evaluated for their inhibition potential against enzymes such as bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, indicating significant activity and suggesting their utility in related therapeutic areas (Virk et al., 2018).

properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-24-18-6-2-3-7-19(18)26-15-20(23)21-13-16-8-10-22(11-9-16)14-17-5-4-12-25-17/h2-7,12,16H,8-11,13-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKDVMHRVZJHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide

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